1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
Description
1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a piperidine-based compound featuring a 4,4-difluoropiperidine moiety connected via a carbonyl bridge to a second piperidine ring, with an acetyl group at the 1-position of the latter. This structure combines rigidity (due to fluorination) and conformational flexibility, making it a promising scaffold for drug discovery.
Properties
IUPAC Name |
1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O2/c1-10(18)16-6-2-11(3-7-16)12(19)17-8-4-13(14,15)5-9-17/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWZOFPGDUEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one typically involves the reaction of 4,4-difluoropiperidine with ethanone derivatives under specific conditions. One common method involves the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for a few hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Orexin Receptor Antagonism
One of the primary applications of this compound is its role as an orexin receptor antagonist . Orexins are neuropeptides that regulate various physiological functions, including appetite and sleep. The antagonism of orexin receptors has been implicated in treating conditions such as:
- Obesity : By inhibiting orexin signaling, the compound may reduce appetite and promote weight loss.
- Sleep Disorders : Orexin antagonists are being studied for their potential to treat insomnia and other sleep-related issues.
- Compulsive Disorders : The modulation of orexin pathways may help manage compulsive behaviors and drug dependency.
The patent WO2013127913A1 highlights the synthesis of 4,4-difluoro piperidine derivatives and their use in treating various disorders mediated by orexin receptors, emphasizing the therapeutic potential of these compounds in clinical settings .
Pharmacological Studies
Research has indicated that compounds similar to 1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one exhibit significant pharmacological properties. For instance:
- Antagonist Activity : Studies show that these compounds can effectively block orexin receptors, which may lead to therapeutic effects in treating hypertension and arrhythmias .
Drug Development
The compound is part of a broader class of piperidine derivatives that are being explored for their drug-like properties. The development process includes:
- Synthesis Optimization : Researchers are focused on optimizing the synthesis routes to enhance yield and purity while maintaining biological activity.
- In Vitro and In Vivo Testing : Various studies have been conducted to evaluate the efficacy and safety profiles of these compounds in biological models.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical trials:
Mechanism of Action
Comparison with Similar Compounds
Key Observations:
- Fluorination Impact: The 4,4-difluoro substitution in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs like 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one . Fluorinated piperidines are known to improve pharmacokinetic properties by reducing oxidative metabolism .
- Linker Diversity: Carbonyl-linked piperidines (as in the target) offer rigidity, whereas alkyloxy or amino linkers (e.g., ) provide flexibility, influencing target engagement.
- Activity Trends: PRMT5 inhibitors (e.g., ) prioritize pyrimidinylamino groups, whereas anti-ulcer agents favor phenylamino substitutions .
Pharmacological and Physicochemical Properties
Biological Activity
1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one, often referred to as a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a difluoropiperidine moiety, suggests a range of interactions with biological targets that may lead to therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 324.37 g/mol. Its IUPAC name is (4,4-difluoropiperidin-1-yl)-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methanone. The compound exhibits a complex structure that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22F2N4O |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | (4,4-difluoropiperidin-1-yl)-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methanone |
| InChI | InChI=1S/C16H22F2N4O/c1-12... |
| SMILES | CC1=CC(=NC=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The difluoropiperidine structure allows for enhanced binding affinity to target proteins, potentially modulating their activity and influencing various biochemical pathways.
Biological Activity
Research indicates that this compound demonstrates several biological activities:
Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. It may act as a modulator of neurotransmitter release or receptor activity, which could be beneficial in treating conditions such as Alzheimer's disease.
Orexin Receptor Antagonism : The compound has been identified as an antagonist at orexin receptors, which are involved in regulating sleep-wake cycles and appetite. This activity could have implications for sleep disorders and obesity management .
Case Studies
Several studies have explored the biological activity of similar piperidine derivatives:
- Study on Orexin Receptor Antagonists : A research article highlighted the development of piperidine derivatives as orexin receptor antagonists, demonstrating significant effects on sleep patterns in animal models . This supports the potential application of this compound in sleep-related disorders.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various piperidine derivatives, finding that modifications to the piperidine ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that structural variations in compounds like this compound could enhance their efficacy.
- Neuroprotective Effects : Research focusing on neuroprotective agents identified certain piperidine derivatives as promising candidates for protecting neuronal cells from oxidative stress and apoptosis . This aligns with the potential therapeutic roles of this compound in neurodegenerative disease contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
